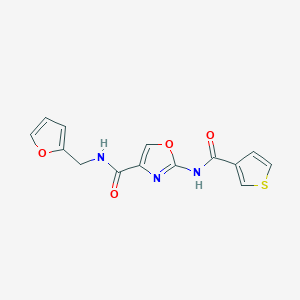

N-(furan-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O4S/c18-12(9-3-5-22-8-9)17-14-16-11(7-21-14)13(19)15-6-10-2-1-4-20-10/h1-5,7-8H,6H2,(H,15,19)(H,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGDCHDJLNOIPSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as furan-2-ylmethylamine and thiophene-3-carboxylic acid. These intermediates are then subjected to amide coupling reactions, cyclization, and other transformations under controlled conditions to yield the final product. Common reagents used in these reactions include coupling agents like EDCI or DCC, and catalysts such as DMAP or TEA.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify its functional groups.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like m-CPBA or KMnO4.

Reduction: Reagents like LiAlH4 or NaBH4.

Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(furan-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is a compound with potential applications across chemistry, biology, medicine, and industry due to its unique structure and biological activity.

IUPAC Name: N-(furan-2-ylmethyl)-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide

Molecular Formula: C14H11N3O4S

Molecular Weight: 317.32 g/mol

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation: The furan and thiophene rings are able to be oxidized under specific conditions using reagents like m-CPBA or KMnO4. Oxidation may yield sulfoxides or sulfones.

- Reduction: The compound can be reduced to modify its functional groups using reagents like LiAlH4 or NaBH4, potentially producing alcohols or amines.

- Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings using reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-).

These reactions make it a versatile building block for synthesizing complex molecules.

Scientific Research Applications

This compound is investigated for its potential in various scientific fields:

- Chemistry: It serves as a building block in the synthesis of more complex molecules.

- Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties. Recent studies have shown it exhibits antimicrobial properties against bacterial strains like Escherichia coli and Staphylococcus aureus. In some instances, it has demonstrated potency superior to standard antibiotics.

- Medicine: It is explored as a candidate for drug development because of its unique structure.

- Industry: It is utilized in the development of new materials or as a catalyst in chemical reactions.

Similar Compounds

Similar compounds include:

- N-(furan-2-ylmethyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide

- N-(furan-3-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide

- N-(furan-2-ylmethyl)-2-(thiophene-3-carboxamido)thiazole-4-carboxamide

This compound stands out due to its specific arrangement of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds, making it valuable for research and development in various scientific fields.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Examples :

- N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g)

- N-[2-(2,6-Difluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4h)

- Key Features: Benzothiazole-thiazolidinone hybrids with halogenated aryl groups.

- Synthesis: Prepared via condensation reactions in ethanol, with yields varying from 37% to 60%. Lower yields (e.g., 37% for 4i) correlate with steric hindrance from ortho-substituted halogens .

- Differentiation: The thiazolidinone ring introduces conformational rigidity and hydrogen-bonding sites absent in the target compound, which may impact receptor binding.

Furan-Containing Imidazole Sulfonamides ()

Example : N-(Furan-2-ylmethyl)imidazole-4-sulfonamide derivatives

- Key Features : Combines furan with imidazole and sulfonamide groups.

- Synthesis : Reductive amination of furan-2-carbaldehyde followed by purification via silica gel chromatography (CH₂Cl₂/MeOH/NH₄OH eluent) .

- Differentiation : The sulfonamide group increases acidity and water solubility compared to the carboxamide groups in the target compound.

Chromen-Thiazolidinone-Furan Hybrid ()

Example : N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide

- Key Features: Integrates chromen (a benzopyran derivative) and thiazolidinone with a furan carboxamide.

Comparative Data Table

Research Findings and Implications

- Safety Profile : The target compound’s stringent safety protocols (e.g., P210, P233, P280 codes ) exceed those of analogues in and , suggesting higher flammability or toxicity.

Biological Activity

N-(furan-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Preparation of Intermediates : Starting materials such as furan-2-ylmethylamine and thiophene-3-carboxylic acid are prepared.

- Amide Coupling : The intermediates undergo amide coupling reactions using coupling agents like EDCI or DCC.

- Cyclization : Cyclization reactions lead to the formation of the oxazole ring.

The final product exhibits a molecular formula of with a molecular weight of 333.4 g/mol .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In vitro tests have shown its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound has been compared to standard antibiotics, revealing superior potency in some cases .

Anticancer Potential

The compound has also been investigated for its anticancer activity. Research indicates that it exhibits significant cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer), Huh-7, and MCF-7 (breast cancer). For instance, at a concentration of 20 μg/mL, the compound showed a cell viability reduction to 33.29% against HepG2 cells .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Concentration (μg/mL) | Cell Viability (%) |

|---|---|---|

| This compound | 20 | 33.29 |

| Doxorubicin | 48 | 0.62 |

This data suggests that the compound may serve as a promising lead in cancer therapy development.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of the furan and thiophene moieties is believed to enhance its interaction with biological targets, potentially modulating enzyme activity or receptor binding .

Studies on similar compounds indicate that electron-donating groups on the aromatic rings can significantly boost anticancer activity, highlighting the importance of functional group arrangement in SAR .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. This interaction may lead to modulation of cellular pathways responsible for proliferation and apoptosis in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.